NADH plays a critical role in cellular metabolism as a key electron carrier molecule. It participates in numerous enzymatic reactions, particularly those involved in the breakdown of carbohydrates, fats, and proteins for energy production through cellular respiration []. During these reactions, NADH accepts electrons and protons from fuel molecules, becoming oxidized to NAD+. This "electron transfer" process fuels the production of ATP, the cell's primary energy currency [].
Beyond its role in energy production, NADH also acts as a signaling molecule in various cellular processes. The NADH/NAD+ ratio within a cell reflects its redox state, indicating the balance between oxidation and reduction. This ratio influences gene expression, cell death pathways, and other cellular responses []. Research suggests that manipulating NADH levels or targeting NAD+ metabolism may hold therapeutic potential for various diseases [].
NAD+ levels naturally decline with age, and this decrease is implicated in various age-related disorders, including neurodegenerative diseases, cardiovascular dysfunction, and metabolic dysfunction [, ]. Research is actively exploring the potential of NAD+ precursors or NAD+ boosters to improve healthspan and combat age-related diseases by restoring NAD+ levels or modulating NADH/NAD+ ratio [].
Nicotinamide adenine dinucleotide, commonly known as NADH, is a crucial coenzyme found in all living cells. It plays a pivotal role in cellular metabolism, primarily functioning as an electron carrier in redox reactions. NADH exists in two forms: the oxidized form (NAD⁺) and the reduced form (NADH). The reduction of NAD⁺ to NADH involves the addition of a hydride ion (H⁻), which is essential for various metabolic processes, including glycolysis and the citric acid cycle. The structure of NADH consists of two nucleotides joined by a phosphate group, with one nucleotide containing nicotinamide and the other containing adenine .
In this reaction, NAD⁺ accepts electrons (in the form of a hydride ion) from a substrate (R-H₂), resulting in the formation of NADH and a proton (H⁺) released into the solution. This reaction is reversible, allowing NADH to be oxidized back to NAD⁺ while donating electrons to other molecules .
NADH plays a critical role in energy metabolism. It is involved in:
NADH can be synthesized through several pathways:
NADH has various applications across multiple fields:
Research has shown that NADH interacts with various substances, influencing their redox states. For instance:
NADH has several similar compounds that share structural or functional characteristics. Here’s a comparison highlighting its uniqueness:
Compound | Structure/Functionality | Unique Features |
---|---|---|
Nicotinamide adenine dinucleotide phosphate (NADPH) | Similar structure but contains an additional phosphate group | Primarily involved in anabolic reactions; provides reducing power for biosynthetic processes |
Flavin adenine dinucleotide (FAD) | Another coenzyme involved in redox reactions | Tightly bound to enzymes; participates in different types of oxidation reactions |
Ubiquinone (Coenzyme Q10) | Lipid-soluble compound involved in electron transport | Functions mainly within mitochondrial membranes; different redox potential compared to NADH |
NADH is unique due to its reversible redox capability and central role in both catabolic and anabolic pathways, distinguishing it from other coenzymes that may have more specialized functions or binding characteristics .
Nicotinamide adenine dinucleotide reduced exhibits the molecular formula C21H29N7O14P2, representing a complex organic molecule with significant structural diversity [1] [2]. The compound possesses an average molecular weight of 665.4 grams per mole, with a precise monoisotopic mass of 665.124772 daltons [1] [3]. These molecular parameters establish the compound as a substantial biomolecule within the dinucleotide family [2].
The empirical formula follows the Hill notation convention as C21H29N7O14P2, systematically arranged by carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms [3] [4]. The Chemical Abstracts Service registry number 58-68-4 provides the unique identifier for this reduced form of nicotinamide adenine dinucleotide [1] [3].
Property | Value | Source |
---|---|---|
Molecular Formula | C21H29N7O14P2 | PubChem/ChemSpider |
Average Molecular Weight (g/mol) | 665.4 | PubChem |
Monoisotopic Mass (Da) | 665.124772 | ChemSpider |
Empirical Formula (Hill Notation) | C21H29N7O14P2 | PubChem |
CAS Number | 58-68-4 | ChemSpider |
The dinucleotide structure consists of two distinct nucleotide units joined through their phosphate groups [2] [5]. The first nucleotide contains an adenine base, a purine derivative characterized by its bicyclic structure comprising a six-membered pyrimidine ring fused to a five-membered imidazole ring [25]. The adenine component features conjugated double bonds between positions 1 and 6, 2 and 3, 4 and 5, and 7 and 8, contributing to its aromatic stability [25].
The second nucleotide incorporates nicotinamide, a pyridine derivative that serves as the functional center for redox activity [6] [13]. Each nucleotide unit contains a ribose sugar moiety, which adopts a five-membered ring configuration through hemiacetal formation between the aldehyde functional group and the hydroxyl group on carbon 4 [24]. The ribose rings exhibit beta-configuration stereochemistry, positioning the hydroxyl groups in the upward projection relative to the ring plane [24].
The two nucleotide units connect via a pyrophosphate linkage, creating a phosphorus-oxygen-phosphorus bridge between the 5'-carbon positions of both ribose rings [23] [2]. This pyrophosphate bond represents a phosphoanhydride linkage, formed through the condensation reaction that eliminates water molecules during bond formation [23]. The diphosphate group exhibits four distinct ionization constants, with pKa values of 0.85, 1.96, 6.60, and 9.41, reflecting the sequential deprotonation of phosphoric acid groups [23].
At physiological pH conditions, the compound exists predominantly as a dianion species, with deprotonation occurring at both diphosphate hydroxyl groups [17]. This ionization pattern contributes to the molecular charge distribution and influences the compound's interaction with enzymatic active sites [17].
The three-dimensional structure demonstrates significant conformational flexibility, with the molecule adopting both folded and unfolded configurations in solution [18] [19]. Crystallographic studies reveal an overall L-shaped molecular geometry when bound to enzymatic complexes, with arms of approximately equal length extending from the central pyrophosphate linkage [8] [19].
The spatial arrangement allows for extensive conformational heterogeneity, particularly within the nicotinamide region, while the adenosine portion remains relatively immobile [18]. Nuclear magnetic resonance investigations indicate that the molecule samples multiple conformational states, with the population distribution influenced by environmental factors including solvent composition and ionic strength [18] [14].
The molecule contains several critical functional groups that define its biochemical activity [9] [26]. The nicotinamide moiety features a carboxamide group attached to the pyridine ring, essential for hydride transfer reactions [26] [13]. The adenine base incorporates an amino group at the 6-position, contributing to hydrogen bonding interactions and molecular recognition [25].
The ribose units contain multiple hydroxyl groups that participate in hydrogen bonding networks and influence molecular conformation [24] [27]. The phosphate groups provide negative charges at physiological pH, facilitating electrostatic interactions with positively charged amino acid residues in enzymatic binding sites [22] [27].
The compound exhibits defined stereochemical configurations at eight stereocenters throughout the molecular structure [1] [17]. The ribose rings adopt specific anomeric configurations, with beta-linkages connecting the nitrogenous bases to the sugar moieties [17] [24]. The stereochemical arrangement ensures proper spatial orientation for enzymatic recognition and catalytic function [15] [22].
The nicotinamide ring demonstrates stereospecific hydride transfer characteristics, with the B-face (pro-S position) serving as the preferred site for hydride donation [6] [15]. This stereochemical specificity ensures precise control over electron transfer reactions in biological systems [15].
The ultraviolet-visible absorption spectrum exhibits two distinct absorption maxima at 260 nanometers and 340 nanometers [11] [12]. The 260-nanometer peak represents absorption shared with the oxidized form, while the 340-nanometer maximum serves as a diagnostic characteristic unique to the reduced species [12] [16]. The secondary absorption maximum results from the electronic transitions within the reduced nicotinamide ring system [11].
Spectrophotometric analysis demonstrates linear absorption behavior over concentrations ranging from 0 to 500 micrograms per milliliter at the 340-nanometer wavelength [12]. The absorption characteristics remain stable under controlled pH and temperature conditions, though degradation occurs more rapidly in phosphate buffer systems compared to alternative buffer compositions [16].
Wavelength (nm) | Property | Comments |
---|---|---|
260 | Primary absorption maximum | Shared with NAD+ |
340 | Secondary absorption maximum (characteristic) | Unique to NADH, diagnostic peak |
200-600 (range) | Full spectral range | Complete UV-Visible spectrum |
The compound demonstrates intrinsic fluorescence properties with excitation maximum at 340 nanometers and emission in the 440-460 nanometer range [12] [13]. The fluorescence intensity exhibits strong temperature dependence, decreasing at rates of 1.7 to 2.8 percent per degree Celsius over the range of 25 to 45 degrees Celsius [13].
Fluorescence lifetime measurements reveal complex decay kinetics characterized by two distinct components: a short component of 266 ± 25 picoseconds and a long component of 781 ± 16 picoseconds at 25 degrees Celsius [13]. The average fluorescence lifetime decreases from 482 ± 16 picoseconds at 25 degrees Celsius to 397 ± 17 picoseconds at physiological temperature [13].
Parameter | Value | Notes |
---|---|---|
Excitation Maximum (nm) | 340 | Primary excitation wavelength |
Emission Maximum (nm) | 440-460 | Broad emission band |
Fluorescence Lifetime - Short Component (ps) | 266 ± 25 | Fast decay component |
Fluorescence Lifetime - Long Component (ps) | 781 ± 16 | Slow decay component |
Average Lifetime at 25°C (ps) | 482 ± 16 | Temperature-dependent |
Average Lifetime at 37°C (ps) | 397 ± 17 | Physiological temperature |
Quantum Yield Temperature Dependence | -1.7 to -2.8%/°C | Decreases with temperature |
Proton nuclear magnetic resonance spectroscopy provides detailed structural characterization through chemical shift analysis [14]. The nicotinamide protons exhibit characteristic signals at 9.34 parts per million (singlet, H-2), 9.15 parts per million (doublet, H-6), and 8.84 parts per million (doublet, H-5) [14]. The reduced nicotinamide H-4 proton appears as a distinctive singlet at 6.95 parts per million, serving as a diagnostic marker for the reduced state [14].
Adenine proton signals occur at 8.43 parts per million (singlet, H-2) and 8.25 parts per million (singlet, H-8), while the anomeric ribose protons appear at 6.13 parts per million (adenine ribose H-1) and 5.99 parts per million (nicotinamide ribose H-1) [14]. The coupling patterns and chemical shifts provide comprehensive structural verification and conformational analysis [14].
Chemical Shift (ppm) | Multiplicity | Assignment | Coupling (Hz) |
---|---|---|---|
9.34 | s | Nicotinamide H-2 | - |
9.15 | d | Nicotinamide H-6 | 6.22 |
8.84 | d | Nicotinamide H-5 | 8.04 |
8.43 | s | Adenine H-2 | - |
8.25 | s | Adenine H-8 | - |
6.95 | s | Nicotinamide H-4 (reduced) | - |
6.13 | d | Ribose H-1 (adenine) | 5.51 |
5.99 | d | Ribose H-1 (nicotinamide) | 8.04 |
The compound participates in electron transfer through a two-electron, one-proton mechanism, involving the simultaneous transfer of a hydride ion to acceptor molecules [6] [15]. This mechanism represents the fundamental process underlying the molecule's function as a biological reducing agent [15].
Kinetic isotope effect studies reveal that hydride transfer constitutes the rate-limiting step in many enzymatic reactions, with observed isotope effects ranging from 2.0 to 2.6 [15]. The electron transfer process demonstrates temperature dependence and exhibits different kinetic parameters depending on the specific enzymatic environment [15].
Hydride transfer occurs stereospecifically from the B-face (pro-S position) of the nicotinamide ring to substrate molecules [6] [15]. This stereochemical specificity ensures controlled directionality in biochemical reactions and maintains the fidelity of metabolic pathways [15].
The hydride transfer mechanism involves the formation of enzyme-substrate-coenzyme ternary complexes that position reactants for optimal orbital overlap [15] [26]. Thermodynamic analysis indicates that the reduced form serves as a medium-strength hydride donor, with sufficient driving force to reduce a wide range of biological substrates [35].
Property | Value | Significance |
---|---|---|
Standard Redox Potential (V) | -0.32 | Strong reducing agent |
Hydride Transfer | Direct hydride donation | Primary mechanism in enzymes |
Electron Transfer Mechanism | Two-electron, one-proton transfer | NAD+ + H+ + 2e- → NADH |
Stereochemistry | B-face (pro-S position) | Stereospecific transfer |
Temperature Effect on Stability | Decreased stability at higher T | Storage at low temperature recommended |